molecular formula C20H20FN5OS B2922152 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866019-70-7

5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2922152
CAS No.: 866019-70-7
M. Wt: 397.47
InChI Key: UAHKRMZOPNRNEX-UHFFFAOYSA-N
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Description

This compound (CAS: 866019-70-7) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₂₀H₂₀FN₅OS and a molecular weight of 397.48 g/mol . Key structural features include:

  • 4-Fluorophenyl group at position 3.
  • Methylsulfanyl (SCH₃) substituent at position 2.
  • 2-Morpholinoethyl group (-CH₂CH₂N-morpholine) at position 4.
  • Carbonitrile (CN) at position 3.

Its synthesis likely involves copper-catalyzed coupling or nucleophilic substitution, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylsulfanyl-6-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c1-28-20-17(12-22)19-23-18(14-2-4-16(21)5-3-14)15(13-26(19)24-20)6-7-25-8-10-27-11-9-25/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKRMZOPNRNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C(=NC2=C1C#N)C3=CC=C(C=C3)F)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, kinase inhibition potential, and psychopharmacological effects.

  • Molecular Formula : C20H20FN5OS
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 866019-70-7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and a selective kinase inhibitor.

Anticancer Activity

Recent research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines

CompoundMCF-7 (µM)HCT-116 (µM)HepG2 (µM)
5a18.94 ± 0.9013.26 ± 0.6716.11 ± 0.82
5b18.52 ± 0.928.64 ± 0.4412.76 ± 0.62
5c20.26 ± 1.0616.74 ± 0.8615.45 ± 0.75
Doxorubicin7.45 ±0.915.49 ±0.396.86 ±0.51

The compound demonstrated promising activity against HCT-116 cells with an IC50 value comparable to doxorubicin, a well-known chemotherapeutic agent .

The mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells . Molecular docking studies have indicated favorable binding interactions with CDK2, suggesting that the compound may act as a selective kinase inhibitor.

Table 2: Docking Scores and Interactions with CDK2

CompoundDocking Score (kcal/mol)Type of Interaction
5a-9.5Hydrogen bonds with Lys129, Asp89
5b-10.2Hydrophobic interactions with Gly8
Doxorubicin-8.7Electrostatic interactions with Asp33

These findings suggest that the compound's structural features allow it to effectively bind to and inhibit CDK activity, leading to reduced cancer cell viability .

Psychopharmacological Properties

In addition to its anticancer potential, this compound has been noted for its psychopharmacological properties, particularly in anxiety modulation . The presence of the morpholinoethyl group may contribute to its anxiolytic effects, making it a candidate for further research in treating anxiety disorders.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Efficacy : A study compared various pyrazolo[1,5-a]pyrimidine derivatives against MCF-7 and HCT-116 cell lines, finding that modifications in substituents significantly affected their potency .
  • Molecular Docking Analysis : Research utilizing molecular docking simulations revealed that the compound binds effectively to CDK2, indicating a potential pathway for therapeutic application in oncology .
  • ADME Properties : Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics suggested favorable profiles for drug development .

Comparison with Similar Compounds

Substituent Variations at Position 5 (Aryl Groups)

Compound (Reference) Substituent at Position 5 Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl 397.48 High polarity due to fluorine; moderate lipophilicity.
Compound 10c 4-Bromophenyl 653.23 Bromine increases molecular weight and lipophilicity.
Compound 10d 4-Chlorophenyl 657.17 Chlorine enhances metabolic stability compared to fluorine.
Compound 10e 4-Fluorophenyl 691.20 Similar to target but with triazole-glycoside linkage (enhanced solubility).
Compound 9e 4-Fluorophenyl 657.17 Triazole-linked glycohybrid; improved pharmacokinetics.

Key Insight : Fluorine at position 5 balances electronic effects and metabolic stability. Bromine/chlorine analogs show higher lipophilicity but may face slower clearance .

Substituent Variations at Position 6

Compound (Reference) Substituent at Position 6 Molecular Weight (g/mol) Key Properties
Target Compound 2-Morpholinoethyl 397.48 Morpholine enhances solubility and potential CNS penetration.
Ethyl 5-methyl-7-(4-morpholinophenyl)-... 4-Morpholinophenyl 443.50 (estimated) Bulky aromatic group reduces solubility but increases binding affinity.
[18F]1 2-Fluoroethylamino ~350 (estimated) Radiolabeled for PET imaging; polar groups improve clearance.
TSPO Ligand 6b Diethyl/fluoroethoxy 454.43 Enhanced TSPO binding affinity (36-fold vs. DPA-714).

Key Insight: The morpholinoethyl group in the target compound provides a balance of hydrophilicity and steric bulk, likely favoring solubility over analogs with purely aromatic substituents .

Substituent Variations at Position 2

Compound (Reference) Substituent at Position 2 Molecular Weight (g/mol) Key Properties
Target Compound Methylsulfanyl (SCH₃) 397.48 Moderate electron-withdrawing effect; sulfur may aid in π-stacking.
Compound 11a 2,4,6-Trimethylbenzylidene 386.00 Aromatic substituent increases rigidity and lipophilicity.
Compound 12 Hydroxymethyl 318.00 Polar group improves aqueous solubility but reduces membrane permeability.

Key Insight : Methylsulfanyl offers a compromise between lipophilicity and metabolic stability compared to more polar (e.g., hydroxymethyl) or bulky aromatic groups .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting aminopyrazoles with substituted acrylonitriles or aldehydes under reflux in solvents like pyridine or acetic anhydride (e.g., ).
  • Functionalization : Introducing substituents (e.g., morpholinoethyl, fluorophenyl) via nucleophilic substitution or coupling reactions. For example, morpholinoethyl groups are added using 2-morpholinoethylamine under reflux conditions ( ).
  • Purification : Crystallization from ethanol or dioxane yields the final product (). Methodological Tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetic acid/acetic anhydride mixtures) to improve yields ().

Q. Which spectroscopic techniques confirm the compound’s structure?

  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches at ~3420 cm⁻¹) ().
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylsulfanyl at δ ~2.3 ppm, fluorophenyl aromatic protons at δ ~7.0–7.5 ppm) and carbon backbone ().
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks matching calculated values) (). Table 1 : Representative Spectral Data for Analogous Compounds ():
CompoundYield (%)m.p. (°C)IR (CN, cm⁻¹)¹H NMR Key Peaks
10c62266–2682219δ 7.29 (ArH)
11b68213–2152209δ 8.01 (=CH)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalysis : Use sodium acetate as a base in cyclocondensation reactions to enhance nucleophilicity ().
  • Temperature Control : Prolonged reflux (6–12 hours) ensures complete intermediate formation ().
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates (). Data Contradiction Example : Lower yields in ethanol vs. dioxane crystallization () suggest solvent polarity impacts crystal lattice stability.

Q. How to resolve discrepancies in spectral data during structural validation?

  • Multi-Technique Cross-Validation : Combine ¹³C NMR with DEPT-135 to distinguish quaternary carbons from CH₂/CH₃ groups ().
  • X-Ray Crystallography : Resolve ambiguous NOE effects (e.g., confirming substituent positions via single-crystal studies, as in ). Case Study : For a related compound, crystallography confirmed a distorted pyrimidine ring (C–C bond length = 1.36 Å), resolving conflicting NOESY correlations ().

Q. What strategies guide structural modifications for SAR studies?

  • Bioisosteric Replacement : Swap methylsulfanyl with morpholinoethyl to assess solubility effects ( ).
  • Electron-Withdrawing Groups : Introduce fluorophenyl or cyano substituents to modulate electronic properties (). Table 2 : Impact of Substituents on Physicochemical Properties ():
SubstituentLogPSolubility (mg/mL)
4-Fluorophenyl3.20.12
2,4-Dichlorophenyl4.10.05
Morpholinoethyl1.80.98

Methodological Recommendations

  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) ().
  • Data Analysis : Employ Gaussian-based DFT calculations to predict NMR chemical shifts and validate experimental data ().

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